![molecular formula C9H10N2O B3252697 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile CAS No. 218921-20-1](/img/structure/B3252697.png)
4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile
Overview
Description
“4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile” is a chemical compound with the CAS Number: 218921-20-1 . It has a molecular weight of 162.19 and its IUPAC name is 4-(2-oxo-1(2H)-pyridinyl)butanenitrile . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N2O/c10-6-2-4-8-11-7-3-1-5-9(11)12/h1,3,5,7H,2,4,8H2 . This code provides a specific description of the compound’s molecular structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Synthesis of Polyfunctionalized Derivatives
The compound is utilized in a novel four-component synthesis approach for creating polyfunctionalized 1,4-dihydropyridine derivatives. This method involves a reaction with dimethyl acetylenedicarboxylate, aromatic aldehydes, and malononitrile, conducted in aqueous media at room temperature using a catalytic amount of (NH4)2HPO4 as a base (Hadjebi et al., 2011).
Formation of Pyrido[1,2-a][1,3,5]triazines and Tetrazocine Derivatives
The compound is involved in reactions leading to new pyrido[1,2-a][1,3,5]triazines and ring-condensed 1,3,5,7-tetrazocine derivatives. This is achieved through the reaction of 2-(bis(alkylthio)methylene)malononitriles with cyanoacetamide or cyanothioacetamide (Khrapova et al., 2020).
Study of Acid Hydrolysis and Recyclization
Research on the acid hydrolysis of N-methyl derivatives of 4-phenyl-5-oxo-4,5-dehydroindeno[1,2-b]pyridine shows the formation of 4-phenyl-4-(indane-1,3-dion-2-yl)butan-2-one. Additionally, the recyclization of intermediate products into derivatives of dihydroindeno-2-pyridone is observed (Lūsis et al., 1986).
Fluorescence Properties in Domino-synthesis
The non-catalytic conversion of 4-oxoalkane-1,1,2,2-tetracarbonitriles in the presence of water forms fluorescent 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides and 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles. The spectral-luminescence properties and fluorescence quantum yield of these derivatives are studied (Ershov et al., 2015).
Hydrogen Bonding Studies
Investigations into hydrogen bonding in related compounds like 1-ethyl-2-methyl-4-oxo-1,4-dihydro-pyridin-3-yloxyethanoic acid demonstrate unique intramolecular hydrogen bonding, forming an 8-membered chelate ring (Dobbin et al., 1993).
properties
IUPAC Name |
4-(2-oxopyridin-1-yl)butanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-6-2-4-8-11-7-3-1-5-9(11)12/h1,3,5,7H,2,4,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATGMSOWZLACSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CCCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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